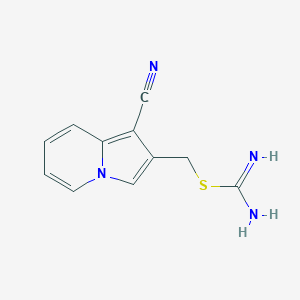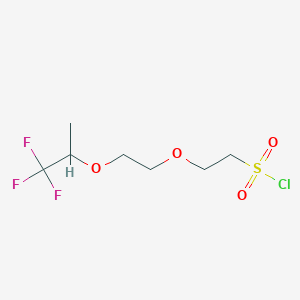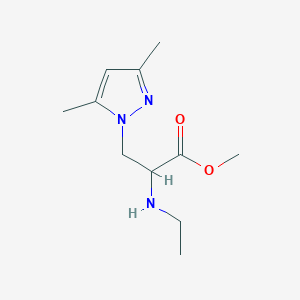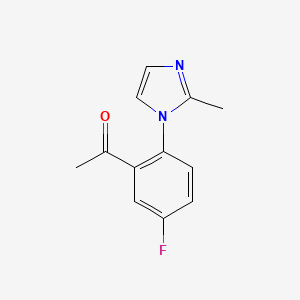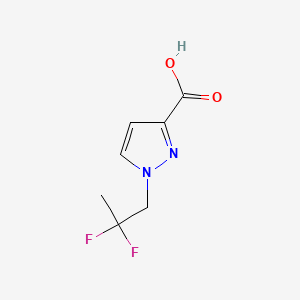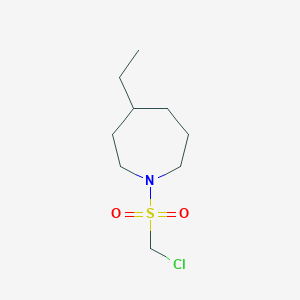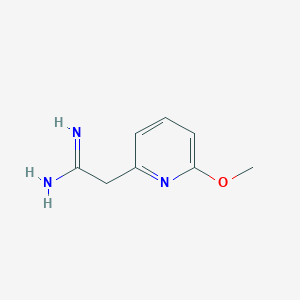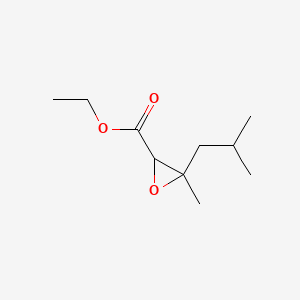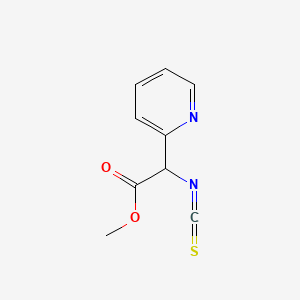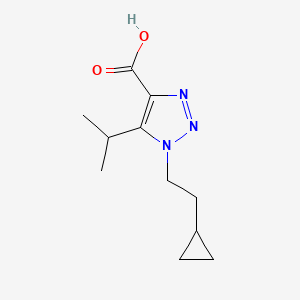
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a unique organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl ethylamine with an isopropyl-substituted azide can lead to the formation of the desired triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropylethyl and isopropyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid include other triazole derivatives with different substituents. These compounds share the triazole core but differ in their side chains, which can significantly impact their chemical properties and applications. For instance:
1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, leading to different reactivity and binding properties.
5-Isopropyl-1h-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropylethyl group, affecting its overall stability and interactions
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)10-9(11(15)16)12-13-14(10)6-5-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
TZJMFMOHHGWHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1CCC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


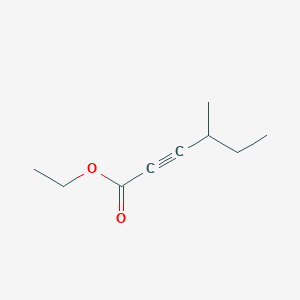
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
